- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesisTetrahedron, 2012, 68(9), 2155-2160,
Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

953776-62-0 structure
Produktname:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
CAS-Nr.:953776-62-0
MF:C16H20FN3O2S
MW:337.412305831909
CID:1059365
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin
- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide
- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)
- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide
- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
-
- Inchi: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3
- InChI-Schlüssel: VZTXNOOWMMDDLR-UHFFFAOYSA-N
- Lächelt: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O
Berechnete Eigenschaften
- Genaue Masse: 337.12600
Experimentelle Eigenschaften
- PSA: 71.54000
- LogP: 4.19110
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | F595230-10mg |
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |
953776-62-0 | 10mg |
$207.00 | 2023-05-18 | ||
TRC | F595230-100mg |
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |
953776-62-0 | 100mg |
$1642.00 | 2023-05-18 |
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C
Referenz
- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of RosuvastatinJournal of Organic Chemistry, 2010, 75(19), 6681-6684,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
Referenz
- Method for preparing rosuvastatin precursor, China, , ,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt → -5 °C
1.2 Reagents: Triethylamine ; 10 min, -5 °C
1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ; -5 °C → rt
1.2 Reagents: Triethylamine ; 10 min, -5 °C
1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ; -5 °C → rt
Referenz
- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
Referenz
- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C
Referenz
- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials
- Rosuvastatin Triphenylphosphonium Bromide
- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium
- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine
- Acetic acid,2,2,2-trifluoro-, ion(1-)
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Verwandte Literatur
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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